molecular formula C22H22N8 B3004618 N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine CAS No. 127395-27-1

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine

Cat. No.: B3004618
CAS No.: 127395-27-1
M. Wt: 398.474
InChI Key: RNGGXSXWNKFTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine is a benzene-1,4-diamine derivative featuring dual benzotriazole moieties at the N1 positions and dimethylamine groups at the N4 positions.

Properties

IUPAC Name

4-N,4-N-bis(benzotriazol-1-ylmethyl)-1-N,1-N-dimethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8/c1-27(2)17-11-13-18(14-12-17)28(15-29-21-9-5-3-7-19(21)23-25-29)16-30-22-10-6-4-8-20(22)24-26-30/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGGXSXWNKFTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine, commonly referred to as BDB , is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of BDB, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BDB has the following chemical structure:

  • Molecular Formula : C22H22N8
  • Molecular Weight : 398.474 g/mol
  • CAS Number : 127395-27-1

The compound features a benzotriazole moiety which is known for its broad spectrum of biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

BDB exhibits notable antimicrobial properties. Studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds derived from benzotriazole have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

Research indicates that BDB may possess antiviral properties, particularly against viruses in the Flaviviridae family, such as Hepatitis C virus (HCV). N-alkyl derivatives of benzotriazole have shown promising helicase inhibitory activity against HCV, suggesting potential therapeutic applications for BDB in treating viral infections .

Antiparasitic Activity

BDB has also been explored for its antiparasitic effects. For example, compounds with similar structures have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies reveal that benzotriazole derivatives can exhibit dose-dependent growth inhibition of epimastigote forms of the parasite .

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that BDB derivatives exhibit lower cytotoxicity compared to their parent compounds when tested on mammalian cell lines such as Vero and HeLa cells. This reduction in cytotoxicity while maintaining biological activity is crucial for developing safer therapeutic agents .

Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antibacterial efficacy. The results indicated that certain derivatives displayed significant zones of inhibition against Bacillus subtilis and Pseudomonas fluorescens, suggesting that modifications to the benzotriazole structure can enhance antibacterial potency .

Study 2: Antiviral Action Against HCV

In another study focusing on antiviral activity, researchers synthesized N-alkyl derivatives of tetrabromo-benzotriazole and assessed their inhibitory effects on HCV helicase. The most active derivatives showed IC50 values around 6.5 µM when DNA was used as a substrate, indicating a strong potential for further development as antiviral agents .

Study 3: Antiparasitic Activity Against Trypanosoma cruzi

A series of benzotriazole derivatives were tested for their antiparasitic activity against Trypanosoma cruzi. One particular derivative exhibited a 95% reduction in trypomastigote forms at 50 µg/mL concentration after 72 hours, demonstrating significant potential for treating Chagas disease .

Summary Table of Biological Activities

Biological ActivityTarget OrganismsMechanism of ActionReference
AntibacterialE. coli, S. aureusDisruption of cell wall synthesis
AntiviralHCVHelicase inhibition
AntiparasiticT. cruziGrowth inhibition
CytotoxicityVero/HeLa cellsReduced toxicity

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzene-1,4-diamine scaffold is highly versatile, with modifications at N1 and N4 positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents at N1/N4 Positions Key Functional Groups References
N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine N1: Benzotriazolylmethyl; N4: Dimethyl Benzotriazole, dimethylamine
N1-(6-Chloro-2-methoxyacridin-9-yl)-N4,N4-dimethylbenzene-1,4-diamine (1) N1: Acridine; N4: Dimethyl Acridine, chloro, methoxy
N1-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl]-N4,N4-dimethylbenzene-1,4-diamine (SI78) N1: Pyrazole-fluorophenyl; N4: Dimethyl Pyrazole, fluorophenyl
N1-(6-Iodo-3-nitroquinolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine (12h) N1: Quinoline-iodo-nitro; N4: Dimethyl Quinoline, iodo, nitro
N1,N1,N4,N4-tetramethylbenzene-1,4-diamine N1/N4: Tetramethyl Tetramethylamine
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine N1/N4: Diphenylamino; Extended conjugation Triphenylamine, π-conjugated system
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The benzotriazole and acridine derivatives (rows 1–2) exhibit strong electron-withdrawing effects, enhancing stability under oxidative conditions. In contrast, tetramethylamine derivatives (row 5) are electron-rich, favoring solubility in polar solvents .
  • Biological Activity: Pyrazole-fluorophenyl (SI78) and quinoline-iodo-nitro (12h) derivatives show enhanced bioactivity (e.g., anti-cholinesterase, anti-prion) due to halogen and nitro groups, which improve membrane permeability .
  • Synthetic Yields: Steric hindrance from bulky substituents (e.g., diphenylamino groups in ) reduces yields (e.g., 54% for ortho-halo-substituted dimethylamines ), whereas simpler dimethylation reactions achieve up to 70% yields .

Physicochemical Properties

Table 2: Spectral and Analytical Data
Compound Name MS [M+H]+ HPLC Retention (min) Purity (%) Melting Point (°C) References
N1-(6-Chloro-2-methoxyacridin-9-yl)-N4,N4-dimethylbenzene-1,4-diamine (1) 378.0 4.313 (A1), 3.518 (A2) 100, 98.5 Not reported
N1-(6-Iodo-3-nitroquinolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine (12h) 422 [M+H]+ Not reported Not reported Not reported
N1,N1,N4,N4-tetramethylbenzene-1,4-diamine Not reported Not reported Not reported Not reported
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine 746.94 Not reported Not reported Not reported
Key Observations:
  • Mass Spectrometry : High-resolution MS confirms molecular integrity (e.g., [M+H]+ = 378.0 for compound 1 ).
  • Chromatographic Behavior : HPLC retention times vary with substituent polarity; acridine derivatives (compound 1) exhibit longer retention (4.313 min) compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.